1,2-Dibromo-3,4-difluorobenzene
Overview
Description
1,2-Dibromo-3,4-difluorobenzene is an organic compound with the molecular formula C₆H₂Br₂F₂ It is a derivative of benzene, where two bromine atoms and two fluorine atoms are substituted at the 1,2 and 3,4 positions, respectively
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of various biologically active compounds , suggesting that it may interact with a variety of biological targets.
Mode of Action
It’s known that halogenated benzenes can undergo nucleophilic aromatic substitution reactions . This suggests that 1,2-Dibromo-3,4-difluorobenzene might interact with its targets through a similar mechanism, leading to changes in the targets’ structure and function.
Pharmacokinetics
Factors such as its molecular weight (27188 g/mol ) and LogP (3.47 ), suggest that it might have reasonable bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the yield of diazotization reactions involving similar compounds has been found to be influenced by factors such as temperature . Therefore, it’s plausible that the action of this compound could also be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-3,4-difluorobenzene can be synthesized through several methods. One common approach involves the bromination and fluorination of benzene derivatives. For example, starting with 1,2-difluorobenzene, bromination can be achieved using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-3,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form difluorobenzene derivatives by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of difluorobenzoic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as ethanol or water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Amino or alkoxy derivatives of difluorobenzene.
Reduction: Difluorobenzene.
Oxidation: Difluorobenzoic acids.
Scientific Research Applications
1,2-Dibromo-3,4-difluorobenzene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromobenzene: Lacks fluorine atoms, resulting in different reactivity and applications.
1,3-Dibromo-2,4-difluorobenzene: Similar structure but different substitution pattern, leading to distinct chemical properties.
1,4-Dibromo-2,3-difluorobenzene: Another isomer with unique reactivity and uses.
Uniqueness
1,2-Dibromo-3,4-difluorobenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specialized applications in synthesis and research .
Properties
IUPAC Name |
1,2-dibromo-3,4-difluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCVINHBMRXVRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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